2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide
Description
This compound features a pyrazole core substituted with a 1,2,4-oxadiazole ring, a methylthio group, and an amino group. The oxadiazole moiety is further functionalized with a 3,4-dimethoxyphenyl group, while the acetamide side chain terminates in a 4-fluorophenyl group. The methylthio group may enhance lipophilicity, influencing membrane permeability, while the 3,4-dimethoxyphenyl substituent could modulate electronic and steric interactions with biological targets .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4S/c1-31-15-9-4-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-13(23)6-8-14/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJCLMHVSFLXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various human cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays demonstrated significant cytotoxicity with IC50 values below 100 μM for several derivatives. For instance, a related compound exhibited an IC50 of 36 μM against HCT-116 cells and 34 μM against HeLa cells .
The proposed mechanism of action involves the induction of apoptosis in cancer cells. The following effects were observed:
- Caspase Activation : The compound triggered caspase pathways leading to programmed cell death.
- Morphological Changes : Treated cells exhibited characteristic apoptotic features such as shrinkage and detachment from the culture surface .
Structure-Activity Relationship (SAR)
The presence of specific moieties in the compound contributes to its biological activity. For example:
- The methylthio group enhances lipophilicity, potentially increasing cellular uptake.
- The dimethoxyphenyl unit is associated with improved anticancer efficacy due to increased interaction with biological targets .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that compounds similar to 2-(5-amino...) showed promising anticancer activity with significant inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction |
| HeLa | 34 | Caspase activation |
| MCF-7 | 69 | Morphological changes |
Study 2: Metabolic Stability
Another investigation assessed the metabolic stability of derivatives in human liver microsomes. Compounds with the fluorophenyl group exhibited improved stability, suggesting a favorable pharmacokinetic profile for further development .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
cyano in or morpholino in ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Acetamide Side Chain Variations :
- The 4-fluorophenyl terminus (target compound) offers a balance between steric bulk and electron-withdrawing effects, contrasting with the 2-chloro-4-methylphenyl group in , which introduces greater steric hindrance.
- In , the thiophene-triazole core with a 4-fluorophenylacetamide side chain shows anti-exudative activity, suggesting the fluorophenyl group may synergize with heterocyclic cores for specific bioactivities.
Table 2: Comparative Bioactivity Data
SAR Insights:
- Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole in the target compound may offer better metabolic stability than 1,2,4-triazoles (e.g., ) due to reduced susceptibility to oxidative degradation.
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group (target) likely reduces toxicity compared to chlorophenyl analogues ( ), as fluorine’s smaller atomic radius minimizes off-target interactions .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what key intermediates are involved?
The compound’s synthesis typically involves multi-step protocols, including cyclization and condensation reactions. For example:
- Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates with hydroxylamine .
- Coupling of pyrazole and acetamide moieties using activating agents like POCl₃ or carbodiimides . Critical intermediates include 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives and substituted pyrazole precursors. Purity at each step should be confirmed via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar pyrazole-acetamide derivatives .
- ¹H/¹³C NMR resolves substituent positions (e.g., methylthio, fluorophenyl), while IR spectroscopy confirms functional groups (e.g., C=O, N-H) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Standardize assay conditions (e.g., solvent, pH, temperature) and use positive controls (e.g., known kinase inhibitors for kinase assays).
- Validate compound stability under assay conditions using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization and coupling steps. The ICReDD framework integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches. For example, solvent effects and catalyst selection can be modeled to improve yields .
Q. What strategies resolve contradictions in biological activity data across studies?
- Re-evaluate assay protocols for variability (e.g., cell line specificity, incubation time).
- Perform dose-response curves to confirm potency (IC₅₀/EC₅₀) and assess off-target effects via selectivity profiling .
- Use molecular docking to validate binding modes against target proteins (e.g., kinases) and correlate with activity trends .
Q. How does the methylthio group influence the compound’s stability and bioavailability?
- The methylthio (-SMe) group may enhance metabolic stability compared to -OH or -NH₂ groups but could reduce solubility.
- Prodrug strategies (e.g., oxidation to sulfoxide) or formulation with cyclodextrins can improve pharmacokinetics .
- Stability studies under simulated physiological conditions (e.g., pH 7.4 buffer, liver microsomes) are critical .
Q. What structural modifications enhance target selectivity while minimizing toxicity?
- SAR studies suggest:
- Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 2-naphthyl) improves selectivity for kinases .
- Modifying the oxadiazole ring’s electronic properties (e.g., introducing electron-withdrawing groups) enhances binding affinity .
- Toxicity screening in primary cell lines and zebrafish models helps prioritize candidates .
Methodological Considerations
Q. How should researchers handle discrepancies in spectral data during characterization?
- Cross-validate NMR/IR data with computational predictions (e.g., ChemDraw simulations).
- Recrystallize the compound in different solvents to rule out polymorphism .
Q. What are best practices for scaling up synthesis without compromising yield?
- Optimize batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
